

Navigating the Therapeutic Potential of Indole-4-Carboxylates: A Comparative Guide

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Compound of Interest

Compound Name: *Methyl 1-methyl-1H-indole-4-carboxylate*

Cat. No.: *B170263*

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A comprehensive analysis of "**Methyl 1-methyl-1H-indole-4-carboxylate**" and its derivatives remains a field ripe for exploration, as current scientific literature lacks specific comparative studies and extensive experimental data for this particular scaffold. Researchers, scientists, and drug development professionals are instead presented with a broader landscape of indole-containing compounds that demonstrate significant therapeutic promise. This guide, therefore, leverages available data on closely related indole-4-carboxylate derivatives to provide an objective comparison of their performance, supported by experimental insights.

The indole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.^{[1][2][3]} Strategic modifications to the indole ring, such as the addition of a methyl ester at the 4-position, can significantly influence the molecule's physicochemical properties and biological effects, making these derivatives attractive candidates for drug discovery programs.^[4]

Comparative Analysis of Biological Activity

While specific quantitative data for "**Methyl 1-methyl-1H-indole-4-carboxylate**" is not available, the broader class of indole derivatives has been extensively studied for its anticancer and anti-inflammatory properties. The following tables summarize the activities of various substituted indole derivatives, offering a comparative perspective on their potential efficacy.

Anticancer Activity of Indole Derivatives

The anticancer potential of indole derivatives is a significant area of research, with many compounds demonstrating potent activity against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways, such as the PI3K/Akt/mTOR/NF-κB pathway, which is crucial in cancer cell proliferation, survival, and metastasis.[2][3]

Compound/Derivative Class	Cancer Cell Line	IC50 (μM)	Mechanism of Action	Reference
Indole-3-carbinol (I3C) & Diindolylmethane (DIM)	Multiple Cancer Cells	Not specified	Inhibition of Akt and NF-κB activation	[2]
Spirooxindoles-based N-alkylated maleimides	MCF-7 (Breast)	3.88 - 5.83	HER2 and HER3 inhibition	[5]
Spirooxindoles-based N-alkylated maleimides	MDA-MB-231 (Breast)	17.897	HER2 and HER3 inhibition	[5]
Bisindole with 4-trifluoromethyl substituent	HepG2 (Liver)	7.37	Not specified	[6]
Bisindoles with halogen substituents	HuCCA-1 (Bile Duct)	7.75 - 9.69	Not specified	[6]
Indole-2-carboxamide (LG25)	MDA-MB-231 (Breast)	Not specified	Suppression of Akt/mTOR/NF-κB signaling	[7]

Anti-inflammatory Activity of Indole Derivatives

Indole derivatives have also shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators and enzymes like cyclooxygenase (COX).

Compound/Derivative Class	Assay	% Inhibition / IC50 (μM)	Key Findings	Reference
1,5-disubstituted indole derivatives	Carrageenan-induced rat paw edema	12.12 - 65.51%	Some derivatives more potent than indomethacin	[8]
Indole derivatives of Ursolic Acid	Nitric Oxide (NO) inhibition in RAW 264.7 cells	Significant reduction	Significantly reduced pro-inflammatory cytokines	[9]
Oxindole derivatives	COX-2 Inhibition	IC50 = 0.0533 μM	Dual COX/5-LOX inhibitory activity	[10]
Oxindole derivatives	5-LOX Inhibition	IC50 = 0.4195 μM	Dual COX/5-LOX inhibitory activity	[10]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of "**Methyl 1-methyl-1H-indole-4-carboxylate**" are not available. However, the following represents a generalized workflow that can be adapted for the characterization of novel indole derivatives.[1]

General Synthesis of Indole Carboxamides

A common method for synthesizing indole carboxamide derivatives involves a coupling reaction between an indole carboxylic acid and an amino acid.[11]

- Starting Materials: Indole-2- or 3-carboxylic acid and various amino acid esters.
- Coupling Agents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) are used to facilitate the amide bond formation.

- **Reaction Conditions:** The reaction is typically carried out in an organic solvent like DMF (Dimethylformamide) at room temperature.
- **Purification:** The resulting carboxamides are purified using techniques like column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

- **Cell Culture:** Cancer cells are seeded in 96-well plates and allowed to attach overnight.
- **Compound Treatment:** Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
- **Solubilization:** The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of drug that inhibits cell growth by 50%, is then calculated.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)

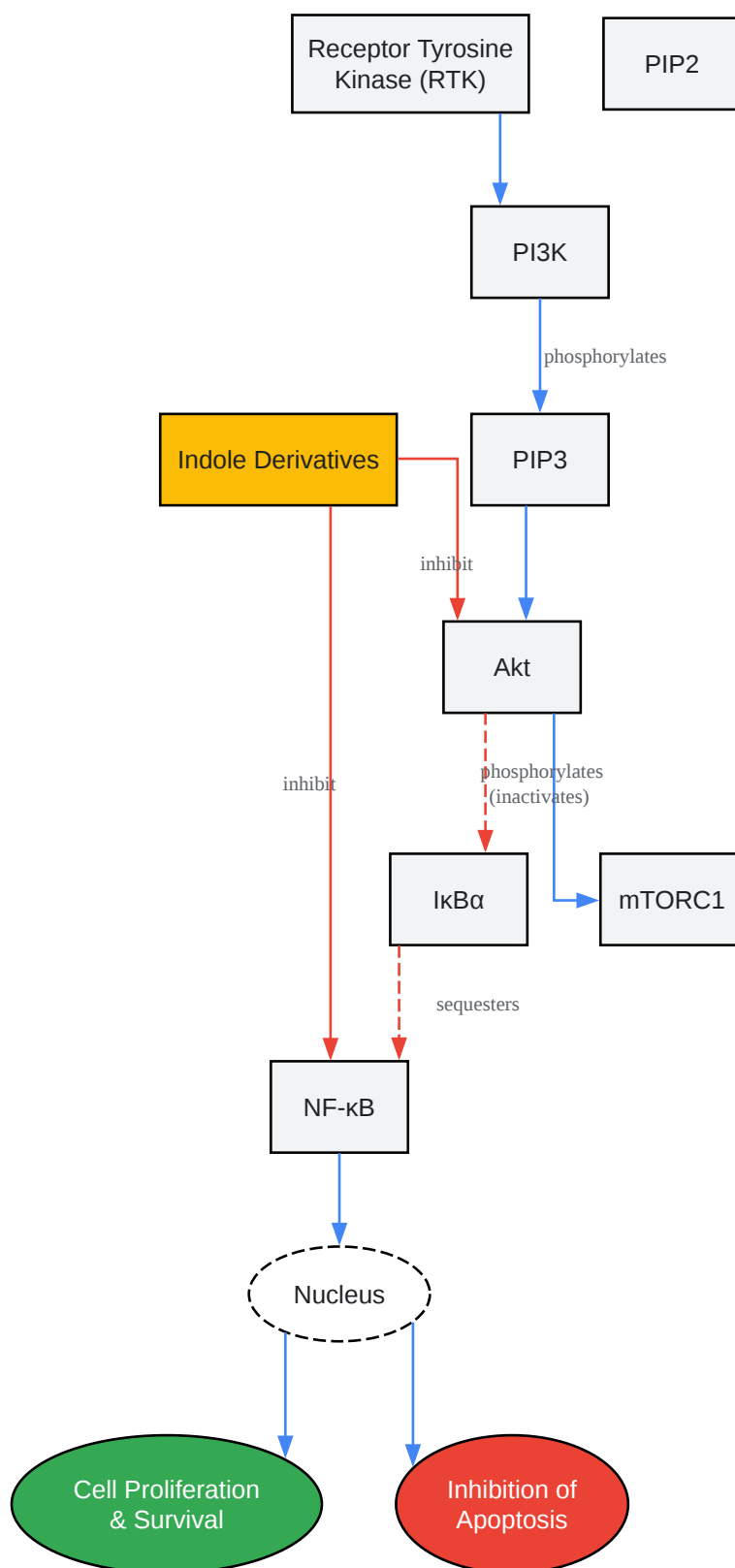
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[\[12\]](#)

- **Animal Model:** Typically, Wistar or Sprague-Dawley rats are used.
- **Compound Administration:** The test compounds are administered orally or intraperitoneally at a specific dose.
- **Induction of Inflammation:** A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

- **Measurement of Edema:** The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
- **Calculation of Inhibition:** The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathway and Experimental Workflow

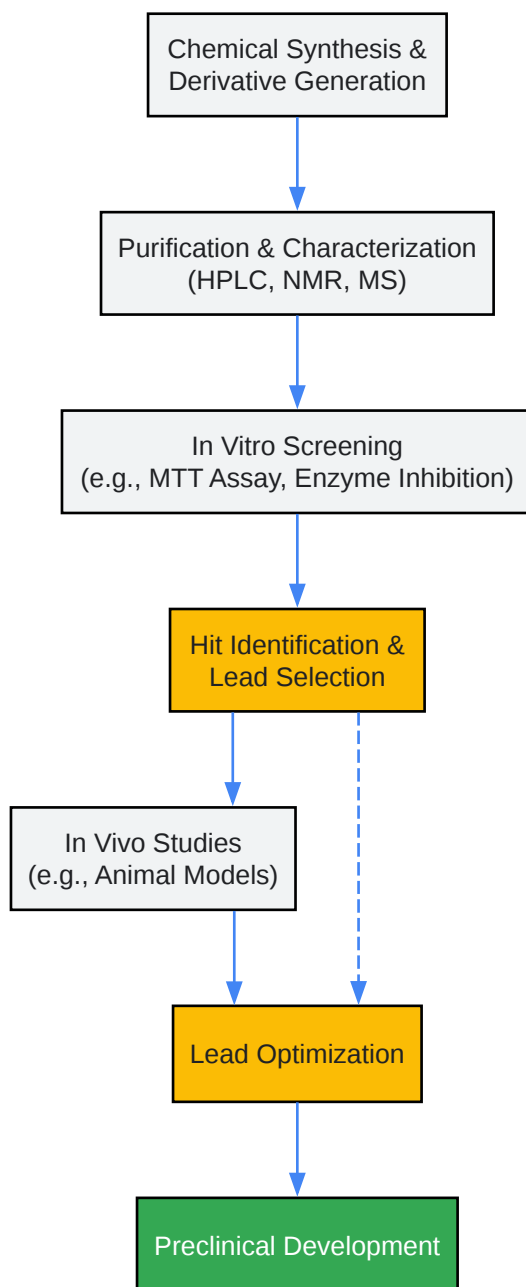
The PI3K/Akt/mTOR/NF- κ B signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Many indole derivatives exert their anticancer effects by modulating this pathway.[\[2\]](#)[\[3\]](#)[\[7\]](#)



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Caption: PI3K/Akt/mTOR/NF-κB signaling pathway targeted by indole derivatives.

The discovery and development of novel bioactive compounds, such as derivatives of "**Methyl 1-methyl-1H-indole-4-carboxylate**," follows a structured workflow.



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Caption: A generalized workflow for the discovery of bioactive compounds.

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